ReS2 holds immense potential in optoelectronic and photonic devices due to its distinctive anisotropic optical properties. Its ability to absorb and emit light efficiently makes it a suitable candidate for various applications, including:
The layered structure and tunable electrical properties of ReS2 make it a promising candidate for energy storage and conversion applications:
Recent research explores the potential of ReS2 in biomedical applications:
Rhenium sulfide, specifically rhenium disulfide (ReS₂), is a member of the transition metal dichalcogenides family and is characterized by its unique layered structure. This compound exhibits a triclinic crystal structure with a direct bandgap of approximately 1.4 eV, making it a promising candidate for various optoelectronic applications. The layers in rhenium disulfide are held together by weak van der Waals forces, allowing for easy exfoliation into thin two-dimensional sheets. Unlike many other two-dimensional materials, rhenium disulfide maintains its electronic and vibrational properties independent of the number of layers, which is advantageous for studying mesoscopic physics in two-dimensional systems .
These reactions highlight the compound's reactivity and potential applications in catalysis and material synthesis .
Research on the biological activity of rhenium disulfide is limited but suggests potential applications in biomedicine, particularly due to its properties as a semiconductor and its ability to interact with biological systems at the nanoscale. Preliminary studies indicate that rhenium disulfide may exhibit low toxicity, making it suitable for drug delivery systems and photothermal therapy applications. Its unique optical properties could also be harnessed for imaging techniques in biological research .
Rhenium disulfide can be synthesized through several methods:
Rhenium disulfide has diverse applications due to its unique properties:
Studies on the interactions of rhenium disulfide with other materials have revealed its compatibility with various substrates, enhancing its functionality in heterostructures. For instance, when combined with graphene or other two-dimensional materials, rhenium disulfide exhibits improved electronic properties and stability. Interaction studies have also focused on understanding charge transfer mechanisms between rhenium disulfide and adjacent materials, which is crucial for optimizing device performance .
Rhenium disulfide shares similarities with other transition metal dichalcogenides but stands out due to its unique anisotropic properties and stability. Here are some comparable compounds:
Compound | Bandgap (eV) | Structure Type | Notable Properties |
---|---|---|---|
Molybdenum Disulfide (MoS₂) | ~1.8 | Hexagonal | Widely studied; used in transistors and catalysis |
Tungsten Diselenide (WSe₂) | ~1.7 | Hexagonal | Exhibits strong spin-orbit coupling |
Black Phosphorus | ~0.3-2.0 | Orthorhombic | Exhibits high carrier mobility |
Rhenium Diselenide (ReSe₂) | ~1.5 | Triclinic | Similar structure; less stable than ReS₂ |
Rhenium disulfide is unique due to its distorted 1T structure, which contributes to its anisotropic optical and electrical properties, making it particularly suitable for applications requiring specific directional characteristics .
Rhenium sulfide represents a unique member of the two-dimensional transition metal dichalcogenide family, distinguished by its distorted 1T' crystal structure and anisotropic properties [1]. The systematic fabrication of high-quality ReS2 materials with controlled morphology, thickness, and crystal quality remains crucial for exploring their electronic, optical, and catalytic applications [1]. The large difference in melting points between rhenium (~3180°C) and sulfur (~155°C) presents considerable challenges in synthesis, necessitating specialized approaches for successful material production [1].
Chemical vapor deposition has emerged as the primary method for producing large-area, high-quality ReS2 films with controllable properties [5]. The technique utilizes rhenium oxide precursors, typically ReO3, which undergo thermal decomposition and subsequent sulfurization to form crystalline ReS2 structures [5].
The standard chemical vapor deposition process operates within temperature ranges of 650-850°C, employing ReO3 as the rhenium source and elemental sulfur as the chalcogen precursor [5] [11]. The growth mechanism involves the disproportionation of ReO3 into volatile Re2O7 and non-volatile ReO2, where the volatile Re2O7 serves as the active rhenium species for ReS2 formation [25]. Temperature control proves critical, as premature sulfur introduction at elevated temperatures results in rapid ReO3 decomposition, leading to supersaturated rhenium vapor and preferential formation of thick, flower-like structures rather than thin films [25].
Optimized chemical vapor deposition protocols demonstrate superior performance when sulfur introduction occurs at precisely 450°C, followed by temperature ramping to 750-850°C [11]. This approach enables controlled precursor supply rates and prevents excessive supersaturation conditions that compromise film quality [11]. The resulting ReS2 films exhibit excellent crystalline quality comparable to mechanically exfoliated samples, with field-effect transistor devices showing n-type semiconducting behavior, current on/off ratios of approximately 10^6, and charge carrier mobility of 9.3 cm²/Vs [5].
A breakthrough development in chemical vapor deposition techniques involves the spontaneous vertical growth of ReS2 nanosheets, where sheets orient perpendicular to the growth substrate [11] [19]. This vertical orientation occurs across multiple substrate types including silicon dioxide, mica, carbon nanofibers, and gold, indicating substrate-independent growth characteristics [11]. The vertical growth mechanism likely results from stress buildup in ReS2 sheets causing surface curvature and liftoff, combined with rapid rhenium supply that suppresses atomic migration [11].
Growth Method | Temperature (°C) | Precursors | Substrate | Morphology | Quality | Yield |
---|---|---|---|---|---|---|
Standard Chemical Vapor Deposition | 650-850 | ReO3 + S | SiO2/Si | Parallel flakes | Good | Moderate |
Optimized Chemical Vapor Deposition | 750-850 | ReO3 + S vapor | SiO2/Si, mica, Au | Parallel layers | High | High |
Vertical Chemical Vapor Deposition | 450-850 | ReO3 + S at 450°C | SiO2/Si, mica, CNF | Vertical nanosheets | High with edge exposure | High density |
Low-temperature Chemical Vapor Deposition | 400-500 | Re2(CO)10 + H2S | Various | Thin films | Moderate | Low-moderate |
The substrate selectivity in chemical vapor deposition growth demonstrates remarkable precision under controlled precursor concentrations [19]. When gold-patterned silicon substrates are used with low ReO3 concentrations, ReS2 growth occurs selectively on gold regions while avoiding bare silicon areas [19]. Conversely, gold-patterned silicon dioxide substrates show reversed selectivity, with ReS2 growth occurring predominantly on silicon dioxide surfaces [19]. Density functional theory calculations reveal that sulfur binding strength follows the order SiO2 > Au > Si, explaining the observed selective growth patterns [19].
Mechanical exfoliation remains the primary method for obtaining high-quality ReS2 flakes with excellent electronic and optical properties, despite its inherently low throughput nature [1]. The technique leverages the weak van der Waals interactions between ReS2 layers to separate individual or few-layer sheets from bulk crystals [1].
The conventional scotch tape method, pioneered for graphene isolation, has been successfully adapted for ReS2 exfoliation [1]. This approach involves adhering bulk ReS2 crystals to adhesive tape, followed by repeated peeling operations to progressively thin the material [1]. The freshly exfoliated flakes are subsequently transferred to clean silicon dioxide/silicon substrates for characterization and device fabrication [1]. While this method produces high-quality materials suitable for fundamental studies and device applications, it suffers from poor control over layer number, morphology, and yield [1].
Recent advances in mechanical exfoliation include automated techniques employing parallel plate rheometers to control shear and normal forces during the exfoliation process [12]. These automated systems use preprogrammed contact forces and liftoff speeds in step-and-repeat procedures, achieving reproducible production of single-layer and few-layer ReS2 films [12]. The controlled force application significantly improves process consistency compared to manual methods while maintaining the high material quality characteristic of mechanical exfoliation [12].
Additive-enhanced exfoliation represents a significant breakthrough in improving mechanical exfoliation yields [20]. This technique incorporates polytetrafluoroethylene spheres (4 μm diameter) into the exfoliation medium to enhance shear rates through gap reduction in rotor-stator systems [20]. The polytetrafluoroethylene additive demonstrates chemical inertness and appropriate hardness (4.8) to avoid material contamination while dramatically increasing exfoliation efficiency [20]. Yield enhancements of up to 480% have been demonstrated for transition metal dichalcogenides using this approach, with particular effectiveness for producing thin flakes [20].
Method | Equipment | Force Control | Thickness Achieved | Yield Enhancement | Quality |
---|---|---|---|---|---|
Scotch tape | Manual tape | Manual | Mono/few layers | Standard | High but variable |
Automated rheometer | Parallel plate rheometer | Controlled normal/shear | Single/few layers | Reproducible | Consistent |
Additive-enhanced | Rotor-stator with PTFE | Enhanced shear rate | Few layers | Up to 480% | High with improved uniformity |
The theoretical framework for mechanical exfoliation has been developed based on transition-state theory and finite temperature considerations [6]. This framework predicts that optimal exfoliation conditions involve altering top layer bonding through straining or twisting, combined with slow exfoliation at reduced temperatures [6]. The energy landscape during exfoliation exhibits hysteretic behavior, with distinct forward and reverse pathways that explain the irreversible nature of the process [6].
Hydrothermal and solvothermal synthesis methods offer advantages in producing ReS2 materials under relatively mild conditions while enabling morphological control and composite formation [7] [9]. These solution-based approaches utilize aqueous or organic solvents under elevated temperature and pressure conditions to facilitate ReS2 crystallization [7] [9].
The hydrothermal synthesis of ReS2 typically employs ammonium perrhenate (NH4ReO4) as the rhenium source and thiourea as both the sulfur source and reducing agent [7] [13]. The reaction proceeds at 220°C for 12 hours in Teflon-lined autoclaves, producing ReS2 nanowalls with high electrochemically active surface areas [7]. The mechanism involves thiourea decomposition to provide sulfide ions while simultaneously reducing perrhenate to lower oxidation state rhenium species that subsequently react to form ReS2 [7].
Microwave-hydrothermal consecutive synthesis represents an advanced approach that combines rapid microwave heating with conventional hydrothermal treatment [7] [13]. This two-step process first involves microwave treatment to form titanium dioxide hollow microcones with ReS2-x coating, followed by hydrothermal processing to develop ReS2 nanowalls [7]. The resulting three-dimensional microconical structures exhibit exceptional electrochemically active surface areas (3652 cm²) and superior hydrogen evolution reaction performance with low overpotentials (61 mV) [7].
Room temperature synthesis offers a unique approach to ReS2 production through direct sulfidation of ammonium perrhenate using hydrogen sulfide gas [4] [9]. This ambient temperature process requires no catalyst and proceeds in solvent-free conditions, representing the first demonstrated simplistic bottom-up chemical synthesis of crystalline ReS2 [4]. The reaction produces lower symmetry 1T' ReS2 with minimal layer stacking, as confirmed by comprehensive characterization including energy dispersive X-ray spectroscopy, X-ray photoelectron spectroscopy, X-ray diffraction, and transmission electron microscopy [4].
Solvothermal synthesis utilizing organic solvents enables the production of ReS2/carbon composites through simultaneous ReS2 formation and carbon matrix development [10] [14]. The process employs rhenium carbonyl (Re2(CO)10) and elemental sulfur in aromatic solvents such as toluene, benzene, or xylene at 180°C for 24 hours [10]. The aromatic solvents undergo polymerization and condensation under solvothermal conditions, forming carbonaceous droplets that encapsulate polar ReS2 clusters and direct spherical morphology formation [10].
Method | Temperature (°C) | Pressure | Precursors | Time (hours) | Morphology | Performance |
---|---|---|---|---|---|---|
Hydrothermal ReS2 | 220 | Autogenous | NH4ReO4 + thiourea | 12 | Nanowalls | High ECSA |
Microwave-Hydrothermal | 220 (MW) + 220 (HT) | Autogenous | NH4ReO4 + thiourea + NH2OH·HCl | 12 | 3D microcones | Superior HER activity |
Solvothermal ReS2/C | 180 | Autogenous | Re2(CO)10 + S + toluene | 24 | Microspheres | Good HDS activity |
Room temp synthesis | 25 | Ambient | NH4ReO4 + H2S | 1-2 | Low-stacked flakes | Crystalline ReS2 |
The molten salt method represents another variation of solution-based synthesis, utilizing potassium thiocyanate (KSCN) as both sulfur source and reaction medium [27]. This approach operates at 250°C with controlled heating rates (5°C/min) and produces few-layered ReS2 with abundant defects that expose additional reaction active sites [27]. Cerium doping can be incorporated during synthesis to further enhance catalytic performance through accelerated reaction dynamics [27].
The integration of ReS2 into heterostructure configurations presents significant technical challenges that must be addressed to realize the full potential of these materials in advanced electronic and optoelectronic applications [15] [16] [17]. These challenges span interface quality control, lattice mismatch accommodation, growth selectivity, and electronic property optimization [15] [16] [17].
Interface quality represents the most critical challenge in ReS2 heterostructure fabrication, as contamination and oxidation at interfaces severely compromise device performance [17] [18]. The formation of clean, intimate interfaces requires precise control over synthesis conditions and transfer processes [17]. Chemical hybridization at heterointerfaces, as demonstrated in selenium/ReS2 systems, provides superior electronic coupling compared to van der Waals interactions alone [8]. The covalent bonding at chemically hybridized interfaces enables efficient charge transfer and enhanced optoelectronic response, with devices achieving detectivity values up to 8 × 10^12 Jones and response times below 10 milliseconds [8].
Lattice mismatch accommodation poses significant challenges due to the large parameter differences between ReS2 and potential partner materials [8] [19]. ReS2 exhibits a distorted 1T' hexagonal structure with lattice parameters a = 0.654 nm and b = 0.635 nm, while many integration targets possess substantially different periodicities [8]. Successful epitaxial relationships have been achieved through strategic orientation alignment, such as the selenium direction (0.646 nm) aligned with ReS2 direction (0.635 nm), resulting in minimal residual mismatch [8].
Growth selectivity challenges arise from substrate-dependent nucleation and growth behaviors that complicate heterostructure fabrication [19]. The selectivity depends critically on precursor-substrate interactions, with sulfur binding strength determining initial nucleation sites [19]. Substrate surface chemistry modifications can be employed to control growth selectivity, enabling patterned heterostructure formation with spatial precision [19].
Electronic property optimization in heterostructures requires careful band alignment engineering to achieve desired charge transfer characteristics [16] [17]. Type-II band alignment configurations facilitate efficient charge separation, as demonstrated in iron phosphorus trisulfide/ReS2 van der Waals heterostructures that exhibit enhanced optoelectronic performance [16]. The resistive switching behavior in ReS2/tungsten disulfide heterostructures can be controlled through electrostatic doping and optical illumination, enabling applications in nonvolatile memory and synaptic simulation [17].
Challenge Type | Specific Issues | Impact | Solutions | Success Examples |
---|---|---|---|---|
Interface Quality | Contamination/oxidation | Reduced performance | Clean transfer methods | Se/ReS2 (chemical bonding) |
Lattice Mismatch | Large mismatch (>10%) | Strain/defects | Epitaxial alignment | Se∥ReS2 |
Growth Selectivity | Substrate dependence | Non-uniform growth | Surface engineering | Substrate-selective CVD |
Electronic Properties | Band alignment control | Charge transfer issues | Interface optimization | Type-II alignment |
The controllable resistive switching in ReS2-based heterostructures demonstrates both opportunities and challenges in property optimization [17]. While high resistance ratios (up to 10^6) and excellent endurance can be achieved, the mechanisms depend sensitively on interlayer charge transfer processes that are influenced by optical excitation and electrostatic fields [17]. The development of reliable, reproducible heterostructure properties requires comprehensive understanding and control of these interfacial phenomena [17].